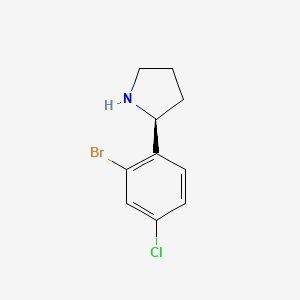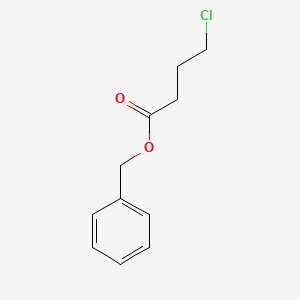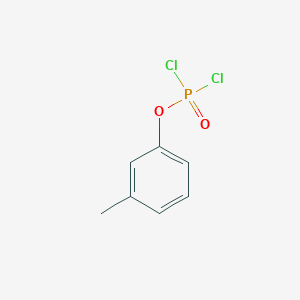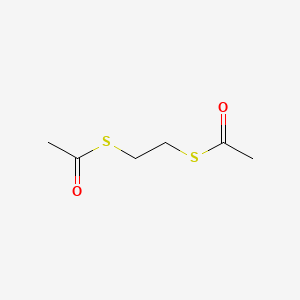
S-(2-ethanoylsulfanylethyl) ethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(2-ethanoylsulfanylethyl) ethanethioate: is an organic compound with the molecular formula C6H10O2S2. It is also known by other names such as S-(2-acetylsulfanylethyl) ethanethioate . This compound is characterized by the presence of both acetyl and thioester functional groups, making it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-ethanoylsulfanylethyl) ethanethioate typically involves the reaction of ethanethioic acid with 2-mercaptoethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid, which facilitates the esterification process .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-(2-ethanoylsulfanylethyl) ethanethioate can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiols and alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various thioesters and thioethers.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as alkyl halides
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, alcohols
Substitution: Thioesters, thioethers
Scientific Research Applications
Chemistry: S-(2-ethanoylsulfanylethyl) ethanethioate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme mechanisms, particularly those involving thiol groups. It can act as a substrate or inhibitor for various enzymes .
Medicine: Prodrugs are inactive compounds that can be metabolized in the body to release the active drug .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of certain types of adhesives and coatings .
Mechanism of Action
The mechanism of action of S-(2-ethanoylsulfanylethyl) ethanethioate involves its interaction with thiol groups in proteins and enzymes. The compound can form covalent bonds with these thiol groups, leading to the inhibition or activation of enzyme activity. This interaction is crucial in various biochemical pathways and can be exploited for therapeutic purposes .
Comparison with Similar Compounds
S-ethyl ethanethioate: This compound is similar in structure but lacks the acetyl group present in S-(2-ethanoylsulfanylethyl) ethanethioate.
S-(2-hydroxyethyl) ethanethioate: This compound has a hydroxyl group instead of an acetyl group, leading to different chemical properties and reactivity.
Uniqueness: this compound is unique due to the presence of both acetyl and thioester functional groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar counterparts .
Properties
Molecular Formula |
C6H10O2S2 |
|---|---|
Molecular Weight |
178.3 g/mol |
IUPAC Name |
S-(2-acetylsulfanylethyl) ethanethioate |
InChI |
InChI=1S/C6H10O2S2/c1-5(7)9-3-4-10-6(2)8/h3-4H2,1-2H3 |
InChI Key |
FIZGWLMDRRFEPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCCSC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




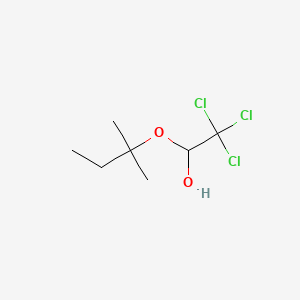
![13H-dibenzo[b,i]phenothiazine](/img/structure/B14749919.png)
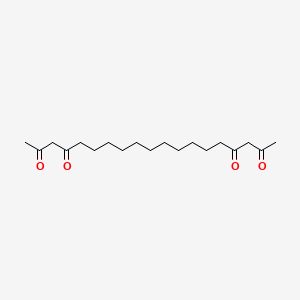
![sodium;(2S)-2-amino-3-[[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropoxy]-hydroxyphosphoryl]oxypropanoate](/img/structure/B14749948.png)
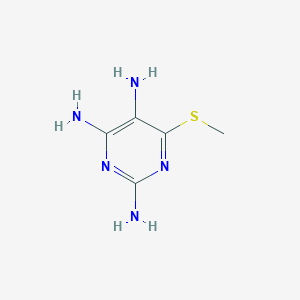
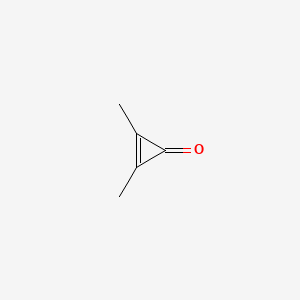
](/img/structure/B14749957.png)
